molecular formula C3H9NO2S B2410415 2-(S-Methylsulfonimidoyl)ethanol CAS No. 2225142-34-5

2-(S-Methylsulfonimidoyl)ethanol

Cat. No. B2410415
CAS RN: 2225142-34-5
M. Wt: 123.17
InChI Key: LCILZVHDLJKALZ-UHFFFAOYSA-N
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Description

“2-(S-Methylsulfonimidoyl)ethanol” is a chemical compound with the molecular formula C3H9NO2S . It has an average mass of 123.174 Da and a monoisotopic mass of 123.035400 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C3H9NO2S . This indicates that the compound consists of 3 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom.

Scientific Research Applications

Synthesis and Conformational Study

Research conducted by Alvarez-Ibarra et al. (1996) in the field of synthesis and conformational study focused on derivatives of 2-(methylsulfonyl)ethanol. Their work involved the synthesis and conformational analysis of compounds like 2-(methylsulfonyl)-1-(2-quinolyl)ethanol, emphasizing the role of polar interactions and intramolecular hydrogen bonding in stabilizing different conformations (Alvarez-Ibarra et al., 1996).

Amino-Protective Groups in Peptide Synthesis

Verhart and Tesser (2010) explored the modification of the methyl group in 2-(methylsulphonyl)ethanol to develop amino-protective groups of the urethane type for peptide synthesis. This research highlights the potential of using 2-(S-Methylsulfonimidoyl)ethanol derivatives in the field of biochemistry, specifically in creating protective groups that are labile in alkaline media (Verhart & Tesser, 2010).

Environmental Chemistry and Atmospheric Studies

Shoeib et al. (2006) investigated the atmospheric concentrations of various chemicals, including perfluoalkyl sulfonamido ethanols. Their study highlights the environmental and atmospheric relevance of compounds related to this compound, particularly their role as precursors for perfluorocarboxylic acids and their accumulation in remote regions (Shoeib et al., 2006).

Kinetics of Transesterification Catalyzed by Ionic Liquid

The research by Peng et al. (2014) on the transesterification of methyl acetate with ethanol, catalyzed by an ionic liquid, provides insights into the chemical kinetics involving ethanol, a related compound to this compound. This study is significant for understanding the reaction mechanisms and efficiencies in processes involving similar compounds (Peng et al., 2014).

Ethanol Production and Separation Technologies

Research on ethanol production and separation technologies, such as the work by Chapeaux et al. (2008) and others, often involves compounds related to this compound. These studies contribute to the development of more efficient methods for alcohol separation and purification, which is crucial for various industrial applications (Chapeaux et al., 2008).

Safety and Hazards

While specific safety and hazard information for “2-(S-Methylsulfonimidoyl)ethanol” is not available, it is generally advisable to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

properties

IUPAC Name

2-(methylsulfonimidoyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S/c1-7(4,6)3-2-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCILZVHDLJKALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2225142-34-5
Record name 2-(S-methylsulfonimidoyl)ethanol
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